2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline
Description
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline (CAS: 878973-23-0) is a substituted tetrahydroquinoline derivative featuring a 4-methylphenylsulfonyl group at position 1 and methyl substituents at positions 2, 4, and 4. Its molecular formula is C₁₉H₂₃N, with a molecular weight of 265.40 g/mol. The compound is synthesized via diastereoselective methods, often involving catalysts like Hf(OTf)₄, as seen in analogous tetrahydroquinoline syntheses .
Properties
Molecular Formula |
C26H29NO2S |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline |
InChI |
InChI=1S/C26H29NO2S/c1-19-11-14-22(15-12-19)30(28,29)27-24-16-13-20(2)17-23(24)26(5,18-25(27,3)4)21-9-7-6-8-10-21/h6-17H,18H2,1-5H3 |
InChI Key |
JHVYITMLHFSSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(CC2(C)C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonylation and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistency and efficiency in the production process. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted tetrahydroquinolines, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug design and development, focusing on its ability to interact with specific biological targets.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, while the tetrahydroquinoline core provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Tetrahydroquinolines
Key Observations :
- Fluorine substitution (CAS: 2437650-83-2) increases molecular weight slightly and enhances lipophilicity, which could improve membrane permeability in biological systems .
- Methyl groups at position 7 (CAS: 1432075-29-0) introduce steric hindrance, possibly reducing accessibility to active sites in catalytic or pharmacological applications .
Key Observations :
Comparative Reactivity and Stability
- Sulfonyl vs. Hydroxy Groups : Sulfonyl derivatives generally exhibit higher thermal and oxidative stability than hydroxy-substituted analogs, making them suitable for high-temperature applications .
- Fluorine vs. Methyl Substituents : Fluorine’s electronegativity may increase metabolic stability in drug candidates, whereas methyl groups enhance steric protection against enzymatic degradation .
Biological Activity
2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound belonging to the tetrahydroquinoline class. This compound features a unique arrangement of functional groups that may confer various biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C20H23NO3S
- Molecular Weight : 357.47 g/mol
- Functional Groups : Tetrahydroquinoline core, sulfonyl group attached to a 4-methylphenyl moiety.
The mechanisms by which this compound may exert its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : The interaction with specific receptors can lead to downstream effects influencing cellular signaling pathways.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, several related research findings provide insights into its potential biological activities:
-
Antimicrobial Studies :
- A study demonstrated that tetrahydroquinoline derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The sulfonyl group was identified as a key contributor to this activity.
-
Antioxidant Properties :
- Research has shown that tetrahydroquinolines can effectively reduce lipid peroxidation and enhance the activity of antioxidant enzymes in cellular models.
-
Cytotoxicity Against Cancer Cells :
- Derivatives of tetrahydroquinoline have been tested for their cytotoxic effects on various cancer cell lines. The results indicated that some compounds could induce apoptosis through mitochondrial pathways.
Comparative Analysis of Related Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-3-(p-toluenesulfonyl)-1H-pyrrole | Pyrrole core with a sulfonamide | Exhibits different biological profiles compared to tetrahydroquinolines |
| 3-Methyl-N-(p-toluenesulfonyl)aniline | Aniline derivative with methyl and sulfonamide | Primarily studied for its role in dye synthesis |
| 6-Methoxy-N-(p-toluenesulfonyl)nicotinamide | Nicotinamide derivative with methoxy and sulfonamide | Known for its anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
